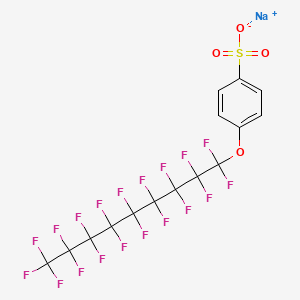

EINECS 261-799-1

Description

Properties

CAS No. |

59536-17-3 |

|---|---|

Molecular Formula |

C15H5F19O4S |

Molecular Weight |

642.23 g/mol |

IUPAC Name |

sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate |

InChI |

InChI=1S/C15H5F19O4S.Na/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)38-5-1-3-6(4-2-5)39(35,36)37;/h1-4H,(H,35,36,37);/q;+1/p-1 |

InChI Key |

PQUGBEJJPGIGIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Sodium 4-Perfluorononyloxybenzenesulphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-perfluorononyloxybenzenesulphonate is an anionic fluorinated surfactant. Its structure, featuring a highly fluorinated nonyl chain linked to a benzene sulfonate headgroup, imparts unique properties, making it a subject of interest in materials science and potentially in specialized pharmaceutical formulations. The synthesis of this molecule presents the challenge of forming a stable ether bond between a perfluoroalkyl chain and an aromatic ring, a reaction that requires specific conditions to proceed efficiently.

Plausible Synthesis Pathways

The most probable synthetic route to sodium 4-perfluorononyloxybenzenesulphonate involves a two-step process:

-

Formation of the Aryl Perfluoroalkyl Ether: This is the key bond-forming step, likely achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.

-

Sulfonation of the Aromatic Ring: Introduction of the sulfonic acid group onto the benzene ring, followed by conversion to its sodium salt.

An alternative pathway could involve the reaction of a pre-sulfonated phenol with a perfluorononylating agent.

Pathway 1: Williamson Ether Synthesis followed by Sulfonation

This pathway is centered around the SN2 reaction between an alkoxide and an organohalide. In this context, a phenoxide is reacted with a perfluoroalkyl halide.

Step 1: Synthesis of 4-Perfluorononyloxyphenol

The initial step involves the formation of the ether linkage between 4-aminophenol and a perfluorononyl halide (e.g., perfluorononyl iodide).

Experimental Protocol (Proposed):

-

Reagents: 4-hydroxybenzenesulfonic acid, sodium hydroxide, perfluorononyl iodide, and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium 4-hydroxybenzenesulfonate in the chosen solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group and form the more nucleophilic sodium phenoxide in situ.

-

To this solution, add a slight excess of perfluorononyl iodide.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled to room temperature. The crude product can be isolated by precipitation upon addition of water or a non-polar solvent, followed by filtration.

-

Purification of the intermediate, 4-perfluorononyloxybenzenesulfonate, can be achieved by recrystallization or column chromatography.

-

Step 2: Sulfonation of 4-Perfluorononyloxyphenol

The intermediate from the previous step would then be sulfonated to introduce the sulfonic acid group at the para position relative to the ether linkage. However, a more direct approach starts with a pre-sulfonated phenol.

Revised Pathway 1: Direct Perfluoroalkylation of a Sulfonated Phenol

A more direct and likely more efficient approach involves the direct perfluoroalkylation of sodium 4-hydroxybenzenesulfonate.

Experimental Protocol (Proposed):

-

Reagents: Sodium 4-hydroxybenzenesulfonate, a strong base (e.g., sodium hydride or potassium carbonate), perfluorononyl iodide, and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Procedure:

-

To a stirred suspension of sodium 4-hydroxybenzenesulfonate in the chosen solvent, add a stoichiometric amount of a strong base to form the corresponding phenoxide.

-

Add a slight molar excess of perfluorononyl iodide to the reaction mixture.

-

The reaction is then heated, typically in the range of 80-150°C, for several hours. Reaction progress can be monitored by techniques such as HPLC or NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction with water, followed by extraction or precipitation.

-

The crude sodium 4-perfluorononyloxybenzenesulphonate is then purified, likely through recrystallization from a suitable solvent system or by column chromatography.

-

Data Presentation

As no specific experimental data for the synthesis of sodium 4-perfluorononyloxybenzenesulphonate is available in the searched literature, a table of expected quantitative data based on analogous reactions is presented below.

| Parameter | Expected Value | Notes |

| Reaction Yield | 60-85% | Yields for Williamson ether synthesis with fluoroalkyl halides can vary depending on the specific substrates and reaction conditions. |

| Reaction Time | 4-24 hours | The reaction time is highly dependent on the reactivity of the starting materials and the reaction temperature. |

| Purity | >95% | Achievable with standard purification techniques like recrystallization or column chromatography. |

| ¹H NMR | Aromatic protons would show characteristic shifts and coupling patterns. | The exact chemical shifts would need to be determined experimentally. |

| ¹⁹F NMR | Complex multiplets corresponding to the CF₃ and multiple CF₂ groups in the perfluorononyl chain. | A key technique for confirming the presence and structure of the perfluoroalkyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the chemical formula C₁₅H₄F₁₇NaO₄S would be observed. | High-resolution mass spectrometry would provide the exact mass. |

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathways.

Caption: Proposed Williamson ether synthesis of sodium 4-perfluorononyloxybenzenesulphonate.

Caption: Logical workflow for the synthesis and purification process.

Conclusion

The synthesis of sodium 4-perfluorononyloxybenzenesulphonate is most practicably achieved via a Williamson ether synthesis, reacting sodium 4-hydroxybenzenesulfonate with a suitable perfluorononyl halide in the presence of a base. While specific experimental details for this exact compound are not widely published, the provided protocols, based on established chemical principles, offer a solid foundation for its successful synthesis in a research setting. Further optimization of reaction conditions would be necessary to achieve high yields and purity, and thorough analytical characterization is essential to confirm the structure of the final product.

Unraveling the Biological Crossroads: A Technical Guide to EINECS 261-799-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide addresses the mechanism of action of the chemical substance identified by EINECS number 261-799-1 in biological systems. Initial investigations revealed a discrepancy in the readily available information, with broader searches suggesting a link to the rhodanine class of compounds. However, definitive chemical identification has established that EINECS 261-799-1 corresponds to sodium 4-perfluorononyloxybenzenesulfonate , a member of the per- and polyfluoroalkyl substances (PFAS) family. A thorough review of the scientific literature indicates a significant lack of specific data on the biological mechanism of action for this particular PFAS compound. Consequently, this document provides a comprehensive overview of the known and hypothesized mechanisms of action for structurally related and more extensively studied PFAS, offering a framework for understanding the potential biological impact of sodium 4-perfluorononyloxybenzenesulfonate. It is crucial to emphasize that the mechanisms detailed herein are based on data from analogous compounds and have not been specifically validated for this compound.

Chemical Identification

| Identifier | Value |

| EINECS Number | 261-799-1 |

| CAS Number | 59536-17-3 |

| IUPAC Name | sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate |

| Molecular Formula | C₁₅H₄F₁₉NaO₄S |

General Mechanisms of Action of Structurally Related PFAS

While specific data for sodium 4-perfluorononyloxybenzenesulfonate is scarce, research on other PFAS, such as perfluorooctanoic acid (PFOA), perfluorooctane sulfonate (PFOS), and perfluorononanoic acid (PFNA), has elucidated several potential mechanisms of action in biological systems. These mechanisms are generally associated with the toxicological effects of PFAS rather than therapeutic actions.

Membrane Disruption

The amphiphilic nature of PFAS, with a hydrophobic fluorinated tail and a hydrophilic head group, allows them to interact with cell membranes. This interaction can lead to a disruption of membrane integrity and function. The toxicity of PFOS and PFOA to Escherichia coli, for example, has been attributed in part to membrane disruption.[1]

Oxidative Stress

Several studies have indicated that exposure to certain PFAS can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage. The addition of an ROS scavenger has been shown to mitigate the growth inhibition of E. coli caused by PFOS and PFOA, highlighting the role of oxidative damage.[1]

DNA Damage

The induction of oxidative stress can subsequently lead to DNA damage. Studies on E. coli have shown that genes involved in DNA damage are upregulated upon exposure to PFOS and PFOA.[1]

Modulation of Signaling Pathways

PFAS have been shown to interfere with various cellular signaling pathways. For instance, perfluorononanoic acid (PFNA) has been demonstrated to alter cytokine levels and activate mitogen-activated protein kinase (MAPK) signaling pathways in rats, which could modulate the immune system.[2]

The following diagram illustrates a generalized and hypothetical signaling pathway that could be affected by PFAS compounds, based on existing literature.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) for the biological activity of sodium 4-perfluorononyloxybenzenesulfonate. The following table is a template that can be populated as data becomes available.

| Assay/Endpoint | Test System | Result | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Due to the lack of specific studies on the mechanism of action of sodium 4-perfluorononyloxybenzenesulfonate, detailed experimental protocols for this compound cannot be provided. The following is a generalized workflow for investigating the toxicological mechanism of a novel PFAS compound, which could be applied to this compound.

Conclusion and Future Directions

The identification of this compound as sodium 4-perfluorononyloxybenzenesulfonate places it within the class of PFAS compounds, which are of increasing interest to researchers and regulators due to their persistence and potential for adverse health effects. While there is a significant body of research on the mechanisms of action of some PFAS, there is a clear data gap for this specific compound. Future research should focus on in vitro and in vivo studies to elucidate the specific biological activities and toxicological profile of sodium 4-perfluorononyloxybenzenesulfonate. Such studies are essential for a comprehensive risk assessment and to understand its potential impact on human health and the environment. Researchers are encouraged to utilize the generalized workflow presented as a starting point for investigating the mechanism of action of this and other understudied PFAS compounds.

References

- 1. Toxicity of perfluorooctane sulfonate and perfluorooctanoic acid to Escherichia coli: Membrane disruption, oxidative stress, and DNA damage induced cell inactivation and/or death | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid. | Sigma-Aldrich [b2b.sigmaaldrich.com]

An In-depth Technical Guide to the Environmental Fate and Transport of 2-Ethylhexyl 4-Methoxycinnamate (EINECS 261-799-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-ethylhexyl 4-methoxycinnamate (EHMC), a widely used UV filter in sunscreens and other personal care products, identified by EINECS number 261-799-1 and also known as Octinoxate.[1] The extensive use of EHMC has led to its detection in various environmental compartments, raising concerns about its potential ecological impact.[2][3] This document details the physicochemical properties of EHMC, its degradation pathways including biodegradation, photodegradation, and hydrolysis, and its partitioning behavior in the environment. Detailed experimental protocols for assessing its environmental fate are also provided, along with a summary of key quantitative data to aid in environmental risk assessment.

Introduction

2-Ethylhexyl 4-methoxycinnamate (EHMC), or Octinoxate, is an organic compound extensively used as a UV-B filter in a wide array of personal care products, most notably sunscreens.[1][4] Its primary function is to absorb UV-B radiation, thereby protecting the skin from sun damage.[1][5] Due to its widespread application, EHMC is released into the aquatic environment through various pathways, including wastewater treatment plant effluents and recreational activities.[2][3] Consequently, it has been detected in surface waters, sediments, and biota, leading to its classification as an emerging environmental contaminant.[2][6] Concerns have been raised regarding its potential for persistence, bioaccumulation, and endocrine-disrupting effects in aquatic organisms.[3][7] This guide aims to provide a detailed technical resource for professionals involved in the research, development, and environmental risk assessment of pharmaceuticals and personal care products.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. A summary of the key properties of EHMC is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | [8] |

| Molar Mass | 290.40 g/mol | [8] |

| Appearance | Colorless to pale yellow viscous liquid | [8] |

| Water Solubility | <1 mg/L | [8] |

| 0.22 to 0.75 mg/L at 21 °C | [9] | |

| 0.041 mg/L at 24 °C and pH 7.1 | [9] | |

| Boiling Point | 198–200 °C (at 3 torr) | [8] |

| Melting Point | -25 °C | [1] |

| Density | 1.01 g/cm³ | [1] |

| Vapor Pressure | Negligible | |

| Octanol-Water Partition Coefficient (log Kow) | > 5 |

EHMC is a lipophilic molecule with very low water solubility and a high octanol-water partition coefficient, indicating a strong tendency to partition into organic matter and biota rather than remaining in the aqueous phase.

Environmental Fate

The environmental fate of EHMC is determined by a combination of transport and transformation processes. Due to its properties, it is expected to sorb to suspended particles and sediment in aquatic environments. The primary degradation pathways are biodegradation, photodegradation, and, to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is a key process for the removal of EHMC from the environment. Studies have shown that EHMC can be degraded by microorganisms present in river sediments.

Table 2: Biodegradation of 2-Ethylhexyl 4-Methoxycinnamate

| System | Half-life (t₁/₂) | Degradation Products |

| River Sediment-Water | Approximately 7-10 days | 4-methoxycinnamic acid, 2-ethylhexanol |

The primary biodegradation pathway involves the cleavage of the ester bond, forming 4-methoxycinnamic acid and 2-ethylhexanol.

Photodegradation

As a UV filter, EHMC is designed to absorb UV radiation, which can also lead to its degradation in the environment. The primary photodegradation mechanism is cis-trans isomerization, which can reduce its UV-filtering efficacy.[1] Dimerization and other degradation products can also be formed upon prolonged exposure to sunlight.

Table 3: Photodegradation of 2-Ethylhexyl 4-Methoxycinnamate

| Process | Key Transformation | Products |

| Direct Photolysis | cis-trans isomerization, dimerization | Z-octyl-p-methoxycinnamate, cyclobutane dimers |

Hydrolysis

Due to the presence of an ester linkage, EHMC has the potential to undergo hydrolysis. However, under environmentally relevant pH conditions (pH 5-9), the rate of hydrolysis is generally slow.

Experimental Protocols

This section provides an overview of standardized experimental protocols that can be used to assess the environmental fate of EHMC.

Biodegradation in Sediment (based on OECD 308)

This protocol outlines a laboratory test to determine the rate and extent of biodegradation of EHMC in a water-sediment system.

-

Test System: A microcosm consisting of natural sediment and overlying water collected from a river or lake.

-

Test Substance: ¹⁴C-labeled EHMC is used to trace its fate and transformation.

-

Procedure:

-

Collect sediment and water from an unpolluted site.

-

Set up microcosms in glass vessels with a sediment-to-water ratio of approximately 1:4.

-

Spike the water phase with ¹⁴C-EHMC at a concentration relevant to environmental levels.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20°C) for a period of up to 100 days.

-

At various time intervals, sacrifice replicate microcosms and analyze the water, sediment, and any evolved CO₂ for the parent compound, metabolites, and mineralization products.

-

Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Scintillation Counting (LSC).

-

-

Data Analysis: The disappearance of the parent compound and the formation of metabolites and ¹⁴CO₂ are plotted over time to determine the degradation kinetics and half-life.

References

- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. OCTINOXATE - Ataman Kimya [atamanchemicals.com]

- 5. spflist.com [spflist.com]

- 6. 2-Ethylhexyl-4-methoxycinnamate on marine and coastal environments: A comprehensive review of its environmental significance and biological impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Octinoxate - American Chemical Society [acs.org]

- 9. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of Sodium 4-Perfluorononyloxybenzenesulfonate (OBS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-perfluorononyloxybenzenesulfonate (OBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a substitute for legacy compounds like perfluorooctane sulfonate (PFOS). Its widespread use in various industrial applications has led to its detection in environmental matrices and biological samples, raising concerns about its potential toxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile of OBS, with a focus on its developmental toxicity, neurotoxicity, and underlying molecular mechanisms. The information is presented to support further research and risk assessment of this emerging contaminant.

I. Physicochemical Properties and Toxicokinetics

Sodium 4-perfluorononyloxybenzenesulfonate (CAS Number: 68187-33-7) is a salt of a perfluorinated acid. While specific data on its physicochemical properties are not extensively available in the public domain, its structure suggests it possesses surfactant properties.

Toxicokinetics in Zebrafish (Danio rerio):

Studies in adult zebrafish have provided initial insights into the toxicokinetic profile of OBS. The compound is rapidly accumulated by the fish, with logarithmic kinetic bioconcentration factor (logBCFk) values between 2.48 and 2.70. The elimination rate is slow, with a ke of 0.0490-0.0643 d-1. OBS exhibits tissue-specific accumulation, with the highest concentrations found in the blood, followed by the liver, intestine, gills, gonad, brain, and muscle. The blood, liver, and muscle account for over 50% of the total body burden.[1] Molecular docking analyses have suggested potential binding of OBS to organic anion transporter 1 and human serum albumin.[1]

II. Toxicological Endpoints

A. Developmental and Reproductive Toxicity

The developmental toxicity of OBS has been investigated in zebrafish embryos, revealing significant adverse effects.

Quantitative Data on Developmental Toxicity in Zebrafish:

| Endpoint | Concentration (mg/L) | Observation | Reference |

| Mortality Rate | 15 | 67.78 ± 14.57% at 168 hpf | [2] |

| 20 | 74.44 ± 2.22% at 168 hpf | [2] | |

| 25 | 87.78 ± 8.89% at 168 hpf | [2] | |

| Hatching Rate | 15 | 89.45 ± 1.71% at 56 hpf (accelerated) | [2] |

| 20 | 90.8 ± 9.2% at 56 hpf (accelerated) | [2] | |

| 25 | 97.4 ± 1.3% at 56 hpf (accelerated) | [2] | |

| Heart Rate (beats/20s) | 15 | 70.2 ± 0.4 at 48 hpf (increased) | [2] |

| 20 | 74.7 ± 0.6 at 48 hpf (increased) | [2] | |

| 25 | 75.2 ± 0.5 at 48 hpf (increased) | [2] | |

| Malformations | 15, 20, 25 | Pericardial edema, yolk sac edema, spinal curvature | [2] |

hpf: hours post-fertilization

B. Neurotoxicity

Studies using the nematode Caenorhabditis elegans have demonstrated the neurotoxic potential of OBS.

Quantitative Data on Neurotoxicity in C. elegans:

| Endpoint | Concentration (µM) | Observation | Reference |

| Pharyngeal Pumping Rate | 100 | 29.8% reduction | [3] |

| Head Thrashes Frequency | 100 | 23.4% reduction | [3] |

| Body Bends Frequency | 100 | 46.6% reduction | [3] |

Exposure to OBS has been shown to cause damage to dopaminergic, glutamatergic, and GABAergic neurons in C. elegans.

C. Acute Toxicity

OBS has demonstrated acute toxicity in aquatic organisms, with reported 96-hour median lethal concentration (LC50) values of 25.5 mg/L in fish and 28.4 mg/L in tadpoles.[1]

D. Cytotoxicity and Genotoxicity

Currently, there is a lack of publicly available quantitative data on the in vitro cytotoxicity (e.g., IC50 values in cell lines such as HepG2) and genotoxicity of sodium 4-perfluorononyloxybenzenesulfonate. Further research is required to characterize these toxicological endpoints.

III. Mechanisms of Toxicity

A. Induction of Apoptosis in Developmental Toxicity

The developmental toxicity of OBS in zebrafish is linked to the induction of apoptosis. Mechanistic studies have shown that OBS exposure leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax, Caspase-3, and Caspase-9.[2]

Caption: Proposed apoptotic pathway induced by OBS in zebrafish embryos.

B. Oxidative Stress and Neurotoxicity

Oxidative stress is a key mechanism implicated in the toxicity of OBS. In zebrafish, chronic exposure to OBS resulted in significant liver damage, including ballooning, cytoplasmic vacuolization, and oxidative stress.[1]

In C. elegans, the neurotoxicity of OBS is associated with the induction of oxidative stress and is mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) pathway, specifically involving the protein PMK-1.

Caption: Proposed pathway for OBS-induced neurotoxicity in C. elegans.

IV. Experimental Protocols

A. Zebrafish Developmental Toxicity Assay (adapted from OECD 236)

References

- 1. Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Oxidative Stress Mechanisms of Nanoparticles Using Zebrafish (Danio rerio): Toxicological and Pharmaceutical Insights [mdpi.com]

Spectroscopic Profile of 4-Phenyl-1,3-dioxane (EINECS 212-244-7)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxane (CAS Number: 772-00-9), a compound identified as corresponding to EINECS 212-244-7. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-Phenyl-1,3-dioxane.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.15 | Triplet | 1H | Methine proton (CH at position 4) |

| 4.20 | Doublet of Doublets | 2H | Axial protons on C2 and C6 |

| 3.90 | Doublet of Doublets | 2H | Equatorial protons on C2 and C6 |

| 1.80 - 2.20 | Multiplet | 2H | Methylene protons (CH₂ at position 5) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 141.2 | Quaternary | C-Ar (ipso) |

| 128.6 | Tertiary | C-Ar (ortho/meta) |

| 127.8 | Tertiary | C-Ar (para) |

| 125.9 | Tertiary | C-Ar (ortho/meta) |

| 101.5 | Tertiary | C4 (methine) |

| 67.0 | Secondary | C2, C6 (methylene) |

| 35.8 | Secondary | C5 (methylene) |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| 1160 - 1040 | Strong | C-O (ether) stretch |

| 760, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 164 | 40 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | 55 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 30 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Phenyl-1,3-dioxane for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peaks in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of 4-Phenyl-1,3-dioxane directly onto the center of the ATR crystal to form a thin film.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, utilizing Electron Ionization (EI).

Sample Preparation:

-

Prepare a dilute solution of 4-Phenyl-1,3-dioxane (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

Column: A suitable capillary column (e.g., DB-5ms).

Mass Spectrometer (EI) Parameters:

-

Ionization Energy: 70 eV.[1]

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

Data Processing:

-

The software will generate a mass spectrum for the chromatographic peak corresponding to 4-Phenyl-1,3-dioxane.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

-

Determine the base peak (the most intense peak).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of 4-Phenyl-1,3-dioxane.

References

Solubility of Sodium 4-Perfluorononyloxybenzenesulphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluorosurfactant Solubility

Fluorosurfactants, such as sodium 4-perfluorononyloxybenzenesulphonate, exhibit unique solubility characteristics due to the properties of their fluorinated alkyl chains. These chains are not only hydrophobic but also lipophobic, meaning they have low affinity for both water and hydrocarbon oils.[1] This behavior is a consequence of the high electronegativity and low polarizability of the fluorine atoms, which results in weak van der Waals interactions.[1]

The solubility of a fluorosurfactant in an organic solvent is a complex interplay of factors including the polarity of the solvent, the structure of the surfactant, and the temperature. Generally, anionic surfactants show good solubility in a range of organic solvents.[2] For per- and polyfluoroalkyl substances (PFAS) with polar functional groups, solubility tends to be higher in polar organic solvents.[3]

Factors Influencing Solubility in Organic Solvents

The dissolution of sodium 4-perfluorononyloxybenzenesulphonate in an organic solvent can be understood by considering the following key factors:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polar sulfonate head of OBS will interact favorably with polar solvent molecules, while the non-polar perfluorinated tail will have a greater affinity for less polar environments. Therefore, a higher solubility is anticipated in polar organic solvents such as alcohols (e.g., methanol, ethanol) and acetonitrile, as compared to non-polar solvents like hexane.[3][4]

-

Molecular Structure of the Surfactant: The long, rigid perfluorinated chain of OBS contributes to its tendency to self-assemble. In solution, surfactant molecules can form aggregates known as micelles, which can enhance the apparent solubility of the surfactant above its critical micelle concentration (CMC).

-

Temperature: Temperature can influence solubility, although its effect can be complex and solvent-dependent. For many solid solutes, solubility increases with temperature.

-

Presence of Other Solutes: The presence of other components in a formulation can impact the solubility of the surfactant through various interactions.

Below is a diagram illustrating the logical relationship between these key factors and the resulting solubility.

Caption: Factors influencing the solubility of sodium 4-perfluorononyloxybenzenesulphonate.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like sodium 4-perfluorononyloxybenzenesulphonate in an organic solvent is the isothermal equilibrium method. This protocol involves preparing saturated solutions and measuring the concentration of the dissolved solute.

Materials:

-

Sodium 4-perfluorononyloxybenzenesulphonate

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of sodium 4-perfluorononyloxybenzenesulphonate to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of sodium 4-perfluorononyloxybenzenesulphonate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

The following diagram outlines the general workflow for this experimental procedure.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Summary of Expected Solubility Behavior (Qualitative)

Based on the general principles of surfactant and PFAS solubility, the following table summarizes the expected qualitative solubility of sodium 4-perfluorononyloxybenzenesulphonate in representative organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong interactions between the polar solvent and the polar sulfonate head group are expected to drive dissolution.[3] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents should facilitate the dissolution of the polar head group.[3] |

| Non-Polar | Hexane, Toluene | Low to Very Low | The lipophobic nature of the perfluorinated tail and the poor interaction with the polar head group will limit solubility in these solvents.[3] |

Conclusion

While specific quantitative data for the solubility of sodium 4-perfluorononyloxybenzenesulphonate in organic solvents is scarce, a qualitative understanding can be derived from the general behavior of anionic fluorosurfactants. The solubility is primarily governed by the polarity of the solvent, with higher solubility expected in more polar organic solvents. For researchers and formulation scientists, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to their specific applications and solvent systems. This foundational knowledge is critical for the effective use of this surfactant in various technological and pharmaceutical contexts.

References

Unveiling EINECS 261-799-1: A Historical and Technical Deep Dive into 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the synthesis, historical development, and biological interactions of the versatile ether alcohol, 1-phenoxy-2-propanol.

Introduction: The chemical entity registered under EINECS number 261-799-1 is 1-phenoxy-2-propanol, a glycol ether that has carved a niche in a multitude of industrial and commercial applications. While widely recognized for its role as a preservative in cosmetics and as a solvent in various formulations, a closer examination of its history, synthesis, and biological activity reveals a molecule of interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of 1-phenoxy-2-propanol, summarizing key quantitative data, detailing experimental protocols, and visualizing its known biological interactions.

Historical Development

The journey of 1-phenoxy-2-propanol, also known by synonyms such as propylene glycol phenyl ether and phenoxyisopropanol, dates back to the late 19th century. The foundational chemistry that led to its synthesis was established in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth, who first prepared the related compound phenoxyethanol.[1] Building on this work, 1-phenoxy-2-propanol became commercially available in the 1920s, initially marketed under the trademark "Phenyl cellosolve" as a solvent for cellulose acetate.[1] Its utility has since expanded significantly, finding applications as a bactericidal agent, a fixative for soaps and perfumes, and an intermediate for plasticizers.

Physicochemical Properties and Quantitative Data

1-Phenoxy-2-propanol is a colorless, viscous liquid with a faint aromatic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value |

| CAS Number | 770-35-4 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Boiling Point | 243 °C |

| Density | 1.064 g/mL at 20 °C |

| Solubility in Water | 198 g/L at 20 °C |

| Refractive Index | n20/D 1.523 |

Antimicrobial Efficacy

While specific minimum inhibitory concentration (MIC) values are not extensively compiled in a single source, the antimicrobial properties of 1-phenoxy-2-propanol are well-established. It is known to be effective against a range of bacteria and fungi, which underpins its use as a preservative. Further research to quantify its MIC against a standardized panel of microorganisms would be beneficial for comparative analysis.

Dermal Absorption

For applications in cosmetics and topical drug delivery, understanding the percutaneous absorption is crucial. A study using a Franz diffusion cell with rat dorsal skin provided the following quantitative data on the absorption of 1-phenoxy-2-propanol from different formulations over 24 hours:

| Formulation | Total Percutaneous Absorption Rate |

| Shampoo | 50.0 ± 6.0% |

| Cream | 33.0 ± 3.2% |

Synthesis and Experimental Protocols

The primary industrial synthesis of 1-phenoxy-2-propanol involves the reaction of propylene oxide with phenol. This reaction is typically catalyzed to ensure selectivity and yield.

General Synthesis Procedure: Reaction of Propylene Oxide with Phenol

A common method for the synthesis of 1-phenoxy-2-propanol is the base-catalyzed reaction of phenol with propylene oxide. While specific industrial protocols are proprietary, a general laboratory-scale procedure can be outlined as follows:

Materials:

-

Phenol

-

Propylene oxide

-

A basic catalyst (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)

Procedure:

-

Phenol is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

The basic catalyst is added to the solution. The mixture is stirred to form the phenoxide salt.

-

Propylene oxide is added dropwise to the reaction mixture at a controlled temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at a specific temperature to ensure the reaction goes to completion.

-

The reaction mixture is then worked up to neutralize the catalyst and remove the solvent. This may involve washing with water and extraction with an organic solvent.

-

The crude product is purified by distillation under reduced pressure to yield 1-phenoxy-2-propanol.

Another documented synthetic route is the Williamson ether synthesis, which involves the reaction of a phenoxide with a propylene halohydrin, such as 1-chloro-2-propanol.[1]

Biological Interactions and Signaling Pathways

The primary mechanism of action of 1-phenoxy-2-propanol as a preservative is its ability to disrupt the cellular integrity of microorganisms. This is achieved through a multi-pronged attack on the microbial cell.

Antimicrobial Mechanism of Action

The antimicrobial activity of 1-phenoxy-2-propanol is attributed to its ability to:

-

Disrupt Cell Membranes: Its lipophilic nature allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to a loss of structural integrity and increased permeability.

-

Inhibit Enzymes: It can interfere with the function of essential microbial enzymes.

-

Interfere with Protein Synthesis: There is evidence to suggest that it can also disrupt the process of protein synthesis in microorganisms.

The following diagram illustrates the logical flow of the antimicrobial action of 1-phenoxy-2-propanol.

Caption: Antimicrobial mechanism of 1-phenoxy-2-propanol.

Interaction with Mammalian Systems

While the primary body of research focuses on its antimicrobial properties, its use in cosmetics and pharmaceuticals necessitates an understanding of its interaction with mammalian cells. To date, there is a lack of specific research investigating the detailed effects of 1-phenoxy-2-propanol on key signaling pathways in the context of drug development, such as the NF-κB or MAPK pathways. This represents a significant area for future research for scientists and drug development professionals who may consider this molecule or its derivatives for therapeutic applications.

Conclusion

EINECS 261-799-1, or 1-phenoxy-2-propanol, is a compound with a rich history and a broad spectrum of applications. While its role as a preservative and solvent is well-established, its potential interactions with biological systems at a molecular level are less understood. This guide has provided a comprehensive overview of its historical development, physicochemical properties, and known synthesis methods. The lack of detailed information on its effects on mammalian signaling pathways highlights a critical knowledge gap. Further investigation into these areas could unlock new applications for this versatile molecule in the fields of pharmacology and drug development.

References

Degradation Pathways and Biological Interactions of EINECS 261-799-1 (GenX)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the degradation products and pathways of the perfluoroalkyl substance (PFAS) identified by EINECS number 261-799-1, commonly known as GenX or 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). GenX is a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Due to its persistence in the environment, understanding its degradation and biological interactions is of critical importance. This document details various degradation methodologies, including advanced oxidation and reduction processes, and summarizes the identified degradation products. Furthermore, it elucidates the known interactions of GenX with cellular signaling pathways, with a focus on the activation of peroxisome proliferator-activated receptors (PPARs). All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols from cited literature are provided. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Introduction to EINECS 261-799-1 (GenX)

GenX, with the chemical formula C₆HF₁₁O₃, is a synthetic organofluorine compound used as a processing aid in the production of high-performance fluoropolymers.[1] Its chemical structure features a short ether-containing perfluorinated chain, which was designed to be less bioaccumulative than its predecessor, PFOA. However, the strong carbon-fluorine bonds in GenX make it highly resistant to natural degradation processes, leading to its classification as a "forever chemical".[1] This persistence has resulted in its detection in various environmental matrices, raising concerns about its potential long-term effects on human health and ecosystems.

Degradation of GenX: Products and Pathways

The degradation of GenX typically requires advanced technologies capable of breaking the robust C-F bonds. This section explores several effective degradation methods, their resulting products, and the proposed reaction pathways.

Advanced Oxidation Processes (AOPs)

2.1.1. Photocatalytic Degradation

Photocatalysis has been shown to be effective in degrading GenX. In a notable study, a bismuth-doped titanium dioxide nanotube photocatalyst supported on activated carbon (Bi/TNTs@AC) was utilized. Under UV irradiation, this system demonstrated significant degradation and mineralization of GenX. The proposed mechanism involves the generation of hydroxyl radicals (•OH) and photogenerated holes (h⁺), which attack the carboxyl and ether groups of the GenX molecule. This initial attack leads to the cleavage of C-C and C-O bonds, followed by a stepwise defluorination process, resulting in the formation of shorter-chain fluorochemicals.

2.1.2. Ultrasonic Degradation (Sonolysis)

High-frequency ultrasound has emerged as a promising technology for the destruction of GenX in aqueous solutions. The primary mechanism of sonolytic degradation is thought to be pyrolysis occurring at the surface of collapsing cavitation bubbles. The intense localized temperatures and pressures lead to the cleavage of the C-C and C-O bonds in the GenX molecule. Studies have reported high degradation and defluorination rates, with fluoride ions being a major end product, indicating mineralization. Some studies have suggested that sonolysis can lead to complete mineralization without the formation of shorter-chain PFAS intermediates.

Advanced Reduction Processes (ARPs)

2.2.1. Vacuum Ultraviolet (VUV) Photolysis

VUV photolysis utilizes high-energy photons (wavelengths < 200 nm) to generate reactive species from water molecules, including hydrated electrons (eₐₒ⁻) and hydrogen atoms (•H). These species are effective in degrading GenX. The primary degradation products identified in VUV photolysis are trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA).[2] The reaction is initiated by the attack of hydrated electrons on the GenX molecule, leading to C-C and C-O bond cleavage.[2]

2.2.2. VUV/Sulfite Process

The addition of sulfite (SO₃²⁻) to the VUV process significantly enhances the degradation and defluorination of GenX.[2] In this system, hydrated electrons are the dominant reactive species. The VUV/sulfite process yields a greater number of transformation products compared to VUV photolysis alone, including TFA, PFPrA, and other identified intermediates (TP182, TP348, and TP366).[2] A proposed pathway involves an initial sulfonation of the GenX molecule, followed by decarboxylation and subsequent fragmentation.[2]

Electrochemical Degradation

Electrochemical oxidation has also been demonstrated as an effective method for the complete degradation of GenX. This process typically involves the use of specialized anodes, such as boron-doped diamond (BDD), which have a high overpotential for oxygen evolution and can generate highly reactive hydroxyl radicals. The degradation is initiated by direct electron transfer from the GenX molecule at the anode surface, leading to the cleavage of the carboxylic and ether groups.

Quantitative Data on GenX Degradation

The following tables summarize the quantitative data from various studies on the degradation of GenX.

Table 1: Degradation Efficiency and Kinetics

| Degradation Method | Initial [GenX] | Conditions | Degradation Efficiency | Pseudo-First-Order Rate Constant (k) | Reference |

| Photocatalysis (Fe-zeolite) | 2.4 µM | 7 h irradiation | 79% removal, 33% defluorination | 1.5 h⁻¹ | [3] |

| Ultrasonic Degradation | Not specified | 580 kHz, 400 W/L | Not specified | 0.0501 min⁻¹ | |

| VUV Photolysis | 1 µM | 3 h, pH 6 | 35% | Not specified | [2] |

| VUV/Sulfite | 1 µM | 3 h, pH 10 | 90% | Not specified | [2] |

Table 2: Identified Degradation Products

| Degradation Method | Identified Products | Reference |

| VUV Photolysis | Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA) | [2] |

| VUV/Sulfite | TFA, PFPrA, TP182, TP348, TP366 | [2] |

| Electrooxidation | Perfluoropropanoic acid (PFPrA) | [4] |

Biological Interactions and Signaling Pathways

Recent toxicogenomic studies have shed light on the biological effects of GenX, revealing its interaction with key cellular signaling pathways.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

A primary molecular target of GenX is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis.[5] Upon binding to PPARα, GenX can induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Activation of PPARα by GenX can lead to alterations in genes involved in lipid, monocarboxylic acid, and ketone metabolism.[5] At higher concentrations, GenX has been shown to induce genes associated with cell proliferation, inflammation, and fibrosis in human hepatocytes.[5] Upstream regulator analysis has indicated the induction of VEGF, STAT3, and SMAD4 signaling at high doses of GenX.[5]

Biological Effects of Degradation Products

The primary degradation products of GenX, trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA), have also been studied for their biological effects.

-

Trifluoroacetic Acid (TFA): TFA exhibits low to moderate toxicity and does not appear to bioaccumulate in mammals, being rapidly excreted in urine.[7][8] High doses have been reported to cause some hepatic effects in animal studies, but it is not considered to be mutagenic.[9]

-

Perfluoropropionic Acid (PFPrA): PFPrA is an ultra-short-chain PFAS.[10] The EPA has published a human health toxicity value for PFPrA, with a calculated non-cancer chronic reference dose (RfD).[10] The available toxicological database for PFPrA is still limited.[4]

Experimental Protocols

This section provides an overview of the methodologies used in the cited degradation studies. For full details, please refer to the original publications.

Protocol for Ultrasonic Degradation of GenX

-

Apparatus: A high-frequency ultrasonic reactor equipped with a transducer operating at a specific frequency (e.g., 580 kHz). The reactor is typically temperature-controlled.

-

Sample Preparation: An aqueous solution of GenX of a known concentration is prepared in deionized water.

-

Procedure:

-

The reactor is filled with the GenX solution.

-

The solution is saturated with a specific gas (e.g., argon) to control the cavitation environment.

-

The ultrasonic transducer is activated at a set power density (e.g., 400 W/L).

-

Aliquots of the solution are withdrawn at regular time intervals for analysis.

-

-

Analysis: The concentration of GenX and its degradation products (e.g., fluoride ions) is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol for VUV Photolysis of GenX

-

Apparatus: A photochemical reactor equipped with a low-pressure mercury lamp emitting VUV radiation (typically at 185 nm and 254 nm). The reactor is sealed to allow for controlled atmospheric conditions.

-

Sample Preparation: A buffered aqueous solution of GenX is prepared to maintain a constant pH.

-

Procedure:

-

The reactor is filled with the GenX solution.

-

The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen.

-

For VUV/sulfite experiments, a specific concentration of sodium sulfite is added to the solution.

-

The VUV lamp is turned on to initiate the reaction.

-

Samples are collected at different time points.

-

-

Analysis: GenX and its transformation products are identified and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (LC-QTOF/MS).

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows described in this guide.

Caption: Degradation pathways of GenX via advanced oxidation and reduction processes.

Caption: General experimental workflow for studying GenX degradation.

Caption: GenX-mediated activation of the PPARα signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the degradation products and pathways of this compound (GenX), as well as its interactions with biological systems. The information presented highlights the persistence of GenX and the necessity of advanced treatment technologies for its removal from the environment. Furthermore, the elucidation of its interaction with the PPARα signaling pathway provides a molecular basis for its observed biological effects and underscores the importance of continued research into the toxicology of this PFOA replacement compound and its degradation byproducts. The data and protocols summarized herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this critical area of environmental health and toxicology.

References

- 1. GenX - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. deq.nc.gov [deq.nc.gov]

- 5. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ozone.unep.org [ozone.unep.org]

- 8. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 9. csl.noaa.gov [csl.noaa.gov]

- 10. cfpua.org [cfpua.org]

Methodological & Application

Application Notes and Protocols for Sodium 4-Perfluorononyloxybenzenesulphonate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-perfluorononyloxybenzenesulphonate (OBS) is a fluorinated surfactant that can be employed as an emulsifier in emulsion polymerization processes. Its structure, featuring a hydrophobic perfluorinated tail and a hydrophilic benzenesulphonate headgroup, imparts unique properties that are advantageous in the synthesis of fluoropolymers and other specialty polymers. Fluorinated surfactants, in general, are known for their high surface activity, thermal and chemical stability, and their ability to form stable emulsions.[1][2][3] These characteristics make them particularly suitable for the polymerization of fluorinated monomers and for creating polymers with specific surface properties.

This document provides detailed application notes and a general experimental protocol for the use of sodium 4-perfluorononyloxybenzenesulphonate as a surfactant in emulsion polymerization. It is important to note that specific quantitative data and optimized protocols for OBS are not widely available in public literature. Therefore, the information presented here is based on the general principles of emulsion polymerization with fluorinated surfactants and data from structurally similar compounds.[4][5]

Application Notes

Key Advantages of Using Sodium 4-Perfluorononyloxybenzenesulphonate:

-

High Surface Activity: Like other fluorinated surfactants, OBS is expected to be highly effective at reducing surface and interfacial tension at low concentrations. This efficiency can lead to the formation of smaller, more stable monomer droplets and polymer particles, resulting in a more controlled polymerization process and a latex with a narrow particle size distribution.[1][3]

-

Enhanced Stability: The robust nature of the carbon-fluorine bond provides OBS with excellent thermal and chemical stability. This allows for polymerization reactions to be conducted under a wider range of conditions, including higher temperatures and in the presence of aggressive chemical species, without significant degradation of the surfactant.

-

Improved Polymer Properties: The incorporation of a fluorinated surfactant can influence the final properties of the polymer. For instance, it can lead to polymers with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity.

-

Potential for Controlled Particle Morphology: The choice of surfactant is a critical factor in controlling the nucleation and growth of polymer particles, thereby influencing the final particle size and morphology of the latex.

Applications:

The use of OBS as a surfactant in emulsion polymerization is particularly relevant for the synthesis of:

-

Fluoropolymers: Essential for creating stable emulsions of fluorinated monomers like tetrafluoroethylene (TFE) and vinylidene fluoride (VDF).

-

Acrylic and Styrenic Copolymers: To impart special surface properties to the final polymer films, such as water and oil repellency.

-

Core-Shell Polymers: Where precise control over particle size and stability is crucial.

-

Polymers for Coatings and Adhesives: To enhance the stability, durability, and surface characteristics of the final product.

Quantitative Data

Specific quantitative data for sodium 4-perfluorononyloxybenzenesulphonate is scarce in publicly available literature. The following table provides an estimated range for key surfactant properties based on data for other perfluoroalkyl and perfluoroalkoxy benzene sulfonate surfactants. These values should be considered as a starting point for experimental design and optimization.

| Property | Estimated Value Range | Method of Determination | Notes |

| Chemical Structure | C₉F₁₉OC₆H₄SO₃Na | - | Sodium 4-perfluorononyloxybenzenesulphonate |

| Molecular Weight | 652.2 g/mol | Calculation | - |

| Critical Micelle Concentration (CMC) | 1 - 10 mmol/L (in water) | Tensiometry, Conductivity, Fluorescence Spectroscopy | The CMC is a key parameter indicating the concentration at which micelle formation begins. It is influenced by temperature, pressure, and the presence of other electrolytes or surfactants.[2][6] |

| Surface Tension at CMC (γ_cmc) | 15 - 30 mN/m (in water) | Tensiometry (Wilhelmy plate or Du Noüy ring method) | Fluorinated surfactants are known for their ability to significantly reduce the surface tension of water. |

| Appearance | White to off-white solid | Visual Inspection | - |

Experimental Protocols

This section provides a general protocol for the emulsion polymerization of a model monomer system (e.g., styrene or methyl methacrylate) using sodium 4-perfluorononyloxybenzenesulphonate as the surfactant. This protocol should be adapted and optimized based on the specific monomer(s), desired polymer properties, and available laboratory equipment.

Materials:

-

Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed

-

Sodium 4-perfluorononyloxybenzenesulphonate (OBS)

-

Initiator (e.g., Potassium persulfate (KPS), Ammonium persulfate (APS))

-

Deionized (DI) water

-

Buffer (optional, e.g., Sodium bicarbonate)

-

Nitrogen gas (for purging)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet

-

Heating/cooling circulator

-

Monomer and initiator feed pumps (optional, for semi-batch processes)

-

Filtration system

-

Analytical instruments for characterization (e.g., Dynamic Light Scattering (DLS) for particle size, Gas Chromatography (GC) for monomer conversion, Gel Permeation Chromatography (GPC) for molecular weight)

Procedure (Semi-Batch Emulsion Polymerization):

-

Reactor Setup:

-

Assemble the glass reactor system. Ensure all joints are properly sealed.

-

Charge the reactor with deionized water and the calculated amount of sodium 4-perfluorononyloxybenzenesulphonate. The concentration of OBS should typically be above its estimated CMC.

-

If a buffer is used, add it to the initial charge.

-

-

Inerting the System:

-

Begin stirring the aqueous solution at a moderate speed (e.g., 200-300 rpm).

-

Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

-

-

Heating:

-

Heat the reactor contents to the desired reaction temperature (typically 60-80 °C for persulfate initiators) using the heating circulator.

-

-

Initiator Addition (Seed Formation):

-

Once the reactor reaches the set temperature, inject a small portion of the initiator solution (dissolved in DI water) to generate an initial population of polymer particles (seed stage).

-

-

Monomer and Initiator Feeds:

-

After a short seeding period (e.g., 15-30 minutes), begin the continuous or semi-continuous feeding of the monomer and the remaining initiator solution into the reactor at a controlled rate. The feed duration can range from 2 to 6 hours depending on the desired reaction kinetics and heat removal capacity.

-

-

Polymerization:

-

Maintain the reaction temperature and stirring speed throughout the feed period.

-

Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., using gravimetry or GC).

-

-

Post-Polymerization:

-

After the feeds are complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

-

A chaser initiator (a more reactive initiator or a redox pair) can be added to reduce residual monomer levels.

-

-

Cooling and Filtration:

-

Cool the reactor down to room temperature.

-

Filter the resulting latex through a fine mesh to remove any coagulum.

-

-

Characterization:

-

Characterize the final latex for properties such as solid content, particle size and distribution (DLS), pH, and viscosity.

-

Characterize the polymer for molecular weight and distribution (GPC), glass transition temperature (DSC), and other relevant properties.

-

Visualizations

Emulsion Polymerization Workflow

The following diagram illustrates the key stages of a typical semi-batch emulsion polymerization process.

Caption: A schematic workflow of a semi-batch emulsion polymerization process.

Logical Relationship of Components in Emulsion Polymerization

This diagram shows the interaction between the key components in an emulsion polymerization system.

Caption: Interplay of components in emulsion polymerization.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140094564A1 - Article prepared from clean fluoropolymers - Google Patents [patents.google.com]

- 5. US20080015319A1 - Explosion taming surfactants for the production of perfluoropolymers - Google Patents [patents.google.com]

- 6. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Sodium 4-perfluorononyloxybenzenesulphonate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of sodium 4-perfluorononyloxybenzenesulphonate (OBS) in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). OBS is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are of increasing environmental and health concern. The method described herein is based on established principles for PFAS analysis and is intended to provide a robust framework for researchers. It covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and quality control recommendations.

Introduction

Sodium 4-perfluorononyloxybenzenesulphonate is an emerging PFAS compound with potential persistence and toxicity. Accurate and sensitive quantification is crucial for environmental monitoring, toxicological studies, and human health risk assessment. LC-MS/MS is the gold standard for the analysis of PFAS compounds due to its high selectivity and sensitivity, enabling detection at very low concentrations. This protocol outlines a method for the quantification of OBS in water samples, which can be adapted for other matrices with appropriate validation.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration of PFAS from water samples, which increases the sensitivity of the assay.

-

Materials:

-

Weak anion exchange (WAX) SPE cartridges

-

Methanol (LC-MS grade)

-

Ammonium hydroxide solution (5%) in methanol

-

Water (LC-MS grade)

-

Polypropylene collection tubes

-

-

Procedure:

-

Conditioning: Pass 5 mL of methanol, followed by 5 mL of water through the SPE cartridge.

-

Loading: Load up to 500 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove any unbound interfering compounds.

-

Elution: Elute the retained OBS from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a polypropylene collection tube.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 80:20 methanol:water for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 20 |

| 15.0 | 20 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS/MS)

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Key Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The chemical formula for the 4-perfluorononyloxybenzenesulphonate anion is C₁₅H₄F₁₇O₄S⁻. Its monoisotopic mass is approximately 662.94 g/mol . The precursor ion will be [M-H]⁻. A plausible fragmentation would involve the loss of SO₃ (80 Da).

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| OBS | 663.0 | 583.0 | 100 | 30 |

| OBS (Qualifier) | 663.0 | 419.0 | 100 | 45 |

Data Presentation

Calibration Curve

A calibration curve should be prepared in the same solvent as the final sample extract (80:20 methanol:water) over a concentration range relevant to the expected sample concentrations.

| Concentration (ng/mL) | Peak Area |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 50.0 | Example Value |

| 100.0 | Example Value |

Sample Quantification

| Sample ID | Peak Area | Calculated Concentration (ng/mL) |

| Sample 1 | Example Value | Example Value |

| Sample 2 | Example Value | Example Value |

| Sample 3 | Example Value | Example Value |

| Spike | Example Value | Example Value |

| Blank | No Peak Detected | Not Detected |

Visualizations

Caption: Experimental workflow for the quantification of OBS.

Caption: Logical relationship of analytical components.

Quality Control

To ensure the reliability of the quantitative data, the following quality control measures are recommended:

-

Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

-

Laboratory Fortified Blank (Spike): An aliquot of reagent water is spiked with a known concentration of OBS and carried through the entire procedure to assess method accuracy.

-

Internal Standards: The use of a stable, isotopically-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

-

Calibration Verification: The calibration curve should be verified at the beginning and end of each analytical run.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of sodium 4-perfluorononyloxybenzenesulphonate in aqueous samples. Adherence to the outlined sample preparation, chromatographic, and mass spectrometric conditions, along with rigorous quality control practices, will ensure the generation of high-quality, reproducible data for environmental and toxicological research.

Application Notes and Protocols for Fluorosurfactant-Based Research: A Case Study of Perfluorooctanesulfonic Acid (PFOS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available research for Perfluorooctanesulfonic acid (PFOS), a representative, well-studied fluorosurfactant. The chemical identified by EINECS 261-799-1, sodium 4-(perfluorononyl)oxybenzenesulfonate, has limited publicly available research data regarding its specific applications in fluorosurfactant-based research and drug development. Therefore, PFOS is used here as a proxy to provide detailed experimental insights. Researchers should validate these protocols for their specific compound of interest.

Introduction to Perfluorooctanesulfonic Acid (PFOS) in Research

Perfluorooctanesulfonic acid (PFOS) is a synthetic fluorosurfactant that has been extensively used in various industrial and commercial applications due to its unique properties.[1] As a surfactant, it possesses both a hydrophobic and lipophobic perfluorinated tail and a hydrophilic sulfonate head group, allowing it to reduce the surface tension of water significantly.[1] In a research context, particularly in drug development and toxicology, PFOS is studied for its interactions with biological systems, including cell membranes, proteins, and signaling pathways.[2][3][4][5] Its persistence and bioaccumulative nature have also made it a subject of extensive environmental and health research.[1][6][7]

Physicochemical Properties of PFOS

Understanding the fundamental physicochemical properties of a fluorosurfactant is crucial for its application in research. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant molecules self-assemble into micelles.[8][9] This property is vital for applications such as drug encapsulation and delivery.

| Property | Value | References |

| Chemical Formula | C₈HF₁₇O₃S | [1] |

| Molar Mass | 500.13 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~8 mM | [10] |

| Surface Tension at CMC | Varies with conditions | [10] |

Applications in Fluorosurfactant-Based Research

Drug Delivery and Encapsulation

The micelle-forming properties of fluorosurfactants like PFOS make them potential candidates for drug delivery systems. The hydrophobic core of the micelle can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. While PFOS itself is not typically used in pharmaceutical formulations due to toxicity concerns, research into its properties provides a model for designing safer and more effective fluorosurfactant-based drug carriers.

Experimental Workflow for Drug Encapsulation Studies:

References

- 1. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Perfluorooctanesulfonate (PFOS) Induces Apoptosis Signaling and Proteolysis in Human Lymphocytes through ROS Mediated Mitochondrial Dysfunction and Lysosomal Membrane Labialization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorooctane sulfonate (PFOS) induces reactive oxygen species (ROS) production in human microvascular endothelial cells: role in endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Research Finds that PFAS disrupt and weaken bacterial membrane lipids – STEEP [web.uri.edu]

- 6. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The role of perfluorooctane sulfonic acid (PFOS) exposure in inflammation of intestinal tissues and intestinal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. nanoscience.com [nanoscience.com]

- 10. researchgate.net [researchgate.net]

Ambiguity in Chemical Identity for EINECS 261-799-1 Prevents Protocol Development